1-Acenaphthenol
Description
Overview of 1-Acenaphthenol and its Significance in Chemical Sciences
This compound, a heterocyclic alcohol, is a significant compound in various fields of chemical science. Structurally, it is a derivative of the polycyclic aromatic hydrocarbon (PAH) acenaphthene (B1664957), featuring a hydroxyl group at the C-1 position of the five-membered ring. nih.gov This addition imparts distinct chemical properties and reactivity compared to its parent hydrocarbon. It appears as a white to cream crystalline solid and is largely insoluble in water. chemicalbook.comfishersci.com
The primary significance of this compound in academic research stems from its role as a key metabolic intermediate. It is a major metabolite formed during the biodegradation of acenaphthene, a widespread environmental pollutant found in coal tar and released from the combustion of fossil fuels. scispace.comsciepub.com Microorganisms, including various bacterial and fungal strains, oxidize acenaphthene to this compound as an initial step in its degradation pathway. sciepub.comasm.orgasm.org Furthermore, in mammals, including humans, cytochrome P450 enzymes metabolize acenaphthene to this compound. scispace.comacs.org Consequently, the study of this compound is crucial for understanding the mechanisms of bioremediation for PAH-contaminated environments and the toxicological fate of acenaphthene in biological systems. acs.orgtandfonline.com
Beyond its metabolic importance, this compound serves as a valuable synthetic intermediate in organic chemistry. chemicalbook.com It is used in the preparation of other acenaphthene derivatives, such as the ketone 1-acenaphthenone (B129850), and more complex methylated structures. cdnsciencepub.com Its unique structure also makes it a subject of interest in supramolecular chemistry. d-nb.inforesearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₁₂H₁₀O | chemicalbook.comchemeo.com |
| Molecular Weight | 170.21 g/mol | chemicalbook.comchemsrc.com |
| Appearance | White to cream solid | chemicalbook.comfishersci.com |
| Melting Point | 145-148 °C | chemicalbook.comchemsrc.com |
| Boiling Point | 369.2 ± 21.0 °C | chemsrc.com |
| Flash Point | 129.0 ± 14.3 °C | chemsrc.com |
| CAS Number | 6306-07-6 | chemicalbook.comchemeo.com |
| InChI Key | MXUCIEHYJYRTLT-UHFFFAOYSA-N | chemicalbook.comnist.gov |
Historical Context of this compound Research
The study of this compound dates back to early investigations into the chemistry of acenaphthene derivatives. Initial synthetic methods reported in the literature included the low-yield oxidation of acenaphthene using lead dioxide and the hydrogenation of acenaphthenequinone (B41937). orgsyn.org A more efficient and widely cited laboratory-scale synthesis was detailed by Fieser and Cason in 1940. chemicalbook.com This procedure, featured in Organic Syntheses, involves the oxidation of acenaphthene with red lead (lead tetraacetate) in glacial acetic acid to produce this compound acetate (B1210297), followed by alkaline hydrolysis to yield this compound. orgsyn.org
In the mid-20th century, research involving this compound was often linked to the synthesis of related compounds. For instance, a 1951 thesis described the preparation of acenaphthylene (B141429) through the pyrolysis of this compound acetate. bac-lac.gc.ca
A significant expansion in the scope of this compound research occurred in the latter half of the century with the rise of environmental science and biochemistry. A pivotal study in 1984 by Schocken and Gibson detailed the co-oxidation of acenaphthene and acenaphthylene by Beijerinckia species. asm.org They identified this compound as a primary metabolite in the bacterial oxidation pathway of acenaphthene, alongside subsequent products like 1-acenaphthenone and 1,2-acenaphthenediol. asm.org This work established the foundation for decades of subsequent research into the microbial degradation of PAHs, a field where this compound remains a key compound of interest. sciepub.comnih.gov
Current Research Trends and Future Directions for this compound
Contemporary research on this compound is multifaceted, spanning environmental science, biochemistry, and materials chemistry. A dominant trend is the continued investigation of its role in the biodegradation of the pollutant acenaphthene. sciepub.comresearchgate.net Studies focus on identifying novel microbial strains capable of this transformation and elucidating the complete metabolic pathways, which often proceed from acenaphthene to this compound and then to intermediates like 1-acenaphthenone, acenaphthenequinone, and ultimately naphthalene-1,8-dicarboxylic acid. sciepub.comasm.org
Emerging research explores the application of this compound in supramolecular chemistry. Its ability to form host-guest complexes with macrocyclic compounds like cyclodextrins is being investigated for potential use in advanced separation sciences. d-nb.inforesearchgate.net These studies have revealed unique chromatographic behaviors that could be exploited for developing highly selective separation and extraction protocols. researchgate.net
Future directions for this compound research are likely to build on these trends. This includes its application in developing more efficient bioremediation strategies for PAH-contaminated sites. tandfonline.com Its role as a substrate for specific enzymes, such as aldo-keto reductases (AKRs) which are targets in cancer research, suggests potential applications in medicinal chemistry and drug design. rsc.org Continued exploration of its utility as a building block in organic synthesis and as a component in novel materials represents another promising avenue for future investigation. cdnsciencepub.com
Table 2: Summary of Key Research Findings for this compound
| Research Area | Finding | Significance | Reference(s) |
|---|---|---|---|
| Metabolism (Bacterial) | Identified as a key intermediate in the oxidation of acenaphthene by various bacteria, including Beijerinckia, Acinetobacter, and Sphingomonas species. | Foundational to understanding the bioremediation of PAH pollutants. | sciepub.comasm.orgnih.gov |
| Metabolism (Fungal) | The fungus Cunninghamella elegans metabolizes acenaphthene into several products, including this compound. | Expands the known range of microorganisms capable of degrading PAHs. | asm.org |
| Metabolism (Human) | Formed as a major product from the oxidation of acenaphthene by human cytochrome P450 enzymes (e.g., P450 2A6, 2A13, 1B1). | Crucial for assessing the metabolic fate and potential toxicity of acenaphthene in humans. | scispace.comacs.org |
| Organic Synthesis | Used as a precursor for the synthesis of 1-acenaphthenone and various C-1 and C-2 methylated acenaphthenes. | Demonstrates its utility as a versatile building block in synthetic chemistry. | cdnsciencepub.com |
| Supramolecular Chemistry | Forms host-guest complexes with β-cyclodextrin, exhibiting unique temperature-dependent retention behavior in chromatography. | Opens possibilities for new, highly selective separation and purification techniques. | d-nb.inforesearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUCIEHYJYRTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951449 | |
| Record name | 1,2-Dihydroacenaphthylen-1-ol | |
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Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-07-6, 28807-94-5 | |
| Record name | (±)-Acenaphthenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenaphthene-1-ol | |
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| Record name | Acenaphthylenol, 1,2-dihydro- | |
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| Record name | 1-ACENAPHTHENOL | |
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| Record name | 1,2-Dihydroacenaphthylen-1-ol | |
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| Record name | Acenaphthen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 1 Acenaphthenol
Classical Approaches to 1-Acenaphthenol Synthesis
Traditional organic synthesis provides several reliable methods for the preparation of this compound. These methods often involve oxidation of the hydrocarbon backbone or reduction of a ketone precursor.
Synthesis from Acenaphthylene (B141429) Chlorohydrin
The synthesis of this compound can be envisioned proceeding through the formation and subsequent hydrolysis of acenaphthylene chlorohydrin. This method involves the addition of hypochlorous acid (HOCl) across the double bond of acenaphthylene to form the chlorohydrin intermediate. Subsequent hydrolysis of this intermediate, typically under basic conditions, would yield this compound. However, specific literature detailing this precise pathway remains elusive.
Direct Oxidation of Acenaphthylene
The direct oxidation of acenaphthylene has been investigated as a potential route to oxygenated derivatives. However, studies involving both chemical and enzymatic oxidants indicate that the primary product of this reaction is not this compound. Instead, the reaction proceeds via epoxidation of the C1-C2 double bond.
For instance, enzymatic oxidation by human cytochrome P450 enzymes predominantly yields 1,2-epoxyacenaphthene as the major initial product. nih.govnih.gov Chemical epoxidation using reagents like 3-chloroperbenzoic acid also results in the formation of 1,2-epoxyacenaphthene. nih.gov This epoxide, upon hydrolysis, would form trans-1,2-acenaphthenediol, not this compound. Therefore, direct oxidation of acenaphthylene is not a viable one-step method for synthesizing this compound.
Oxidation of Acenaphthene (B1664957)
A more direct and effective classical approach involves the oxidation of the methylene group of acenaphthene. The use of lead tetraacetate [Pb(OAc)₄] in a solvent such as glacial acetic acid provides a method for this transformation. This reaction specifically targets the active methylene position (C1) of acenaphthene. The initial product of this oxidation is this compound acetate (B1210297), which can then be readily hydrolyzed to yield this compound.

Preparation from 1-Acenaphthenone (B129850)
The reduction of the ketone 1-Acenaphthenone is a common and straightforward method for preparing this compound. This transformation can be achieved using standard reducing agents that are effective for converting ketones to secondary alcohols.
Common reagents for this purpose include:
Sodium borohydride (NaBH₄): A mild and selective reducing agent, typically used in alcoholic solvents like methanol or ethanol (B145695).
Lithium aluminum hydride (LiAlH₄): A powerful reducing agent used in aprotic ethereal solvents such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.
Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon of 1-Acenaphthenone, which, after protonation of the resulting alkoxide intermediate, yields this compound.
| Reducing Agent | Typical Solvent | Reactivity | Workup |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Mild, Selective | Direct |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Strong, Less Selective | Aqueous/Acidic |
Chromic Acid Oxidation of this compound to 1-Acenaphthenone
The reverse reaction, the oxidation of the secondary alcohol this compound to the corresponding ketone 1-Acenaphthenone, is also a standard transformation. A classic and effective method for this is the Jones oxidation. wikipedia.orgorganic-chemistry.org This reaction utilizes Jones reagent, which is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone (B3395972).
The mechanism involves the formation of a chromate ester from this compound and chromic acid. acs.orgias.ac.inpearson.com A subsequent elimination step, facilitated by a base (such as water), removes a proton from the C1 carbon, leading to the formation of the C=O double bond and the reduction of chromium(VI) to chromium(IV). lumenlearning.comchemistnotes.comadichemistry.com The reaction is typically rapid and high-yielding for secondary alcohols.
Enzymatic and Biocatalytic Syntheses of this compound
Biocatalysis offers a green and highly selective alternative to classical chemical methods. Various microorganisms and isolated enzymes have been shown to effectively hydroxylate acenaphthene at the C1 position to produce this compound.
Human cytochrome P450 (P450) enzymes, particularly P450 2A6, 2A13, and 1B1, have been identified as effective catalysts for the oxidation of acenaphthene, with this compound being a major product. nih.govnih.gov Research has quantified the turnover rates for this biotransformation, highlighting the efficiency of these enzymes.
| P450 Enzyme | Turnover Rate (nmol product/min/nmol P450) |
|---|---|
| P450 2A6 | 6.7 |
| P450 2A13 | 4.5 |
| P450 1B1 | 3.6 |
In addition to human enzymes, microbial systems have demonstrated the ability to perform this oxidation.
A mutant of Bacillus megaterium containing P450 BM-3 has been shown to oxidize acenaphthene to this compound. nih.gov
The filamentous fungus Cunninghamella elegans is also capable of metabolizing acenaphthene to produce this compound, among other hydroxylated metabolites.
These enzymatic systems operate under mild conditions and often exhibit high regio- and stereoselectivity, making them attractive for the synthesis of specific enantiomers of this compound.
Advanced Synthetic Strategies and Optimization in this compound Production
While microbial and enzymatic methods are promising, chemical synthesis remains a fundamental approach for producing this compound. Research into more efficient and streamlined synthetic and purification processes is ongoing.
The concept of one-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers advantages in terms of efficiency and waste reduction. However, specific one-pot synthetic methodologies for the direct production of this compound from acenaphthene are not extensively documented in the reviewed literature.
A well-established chemical synthesis of this compound involves a two-step process starting from acenaphthene. First, acenaphthene is oxidized with red lead in glacial acetic acid to form this compound acetate. This intermediate is then hydrolyzed using sodium hydroxide (B78521) to yield this compound. While not a true one-pot synthesis, this procedure provides a reliable laboratory-scale method for its preparation.
The purification of this compound is crucial for obtaining a high-purity product. A standard method involves crystallization. The crude product from chemical synthesis can be dissolved in a hot solvent, such as benzene (B151609), treated with decolorizing carbon to remove impurities, and then allowed to crystallize upon cooling and concentration of the solution.
For the separation of enantiomers, a high-efficiency purification technique involves the resolution of racemic this compound. This can be achieved by reacting the racemic mixture with a chiral resolving agent, such as (-)-camphanic acid chloride, to form diastereomeric esters. These diastereomers can then be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure (+)- and (-)-1-acenaphthenol.
Enantiomeric Synthesis and Resolution of this compound
The preparation of enantiomerically pure this compound is a critical aspect of its study and application, enabling the investigation of the distinct properties and activities of its individual enantiomers. Methodologies to achieve this enantiopurity can be broadly categorized into two main approaches: the direct asymmetric synthesis of a single enantiomer and the resolution of a racemic mixture.
Enantiomeric Synthesis
The direct synthesis of a specific enantiomer of this compound, a chiral secondary alcohol, can be effectively achieved through the asymmetric reduction of its corresponding prochiral ketone, 1-acenaphthenone. While specific studies detailing the asymmetric reduction of 1-acenaphthenone are not extensively documented in publicly available literature, established and highly successful methods for the asymmetric reduction of analogous aryl ketones and cyclic ketones provide a strong basis for developing effective synthetic strategies. These methods typically employ chiral catalysts that create a chiral environment, influencing the stereochemical outcome of the reduction.
Key catalytic systems applicable to the enantioselective reduction of 1-acenaphthenone include:
Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric reducing agent, typically borane. The catalyst, derived from a chiral amino alcohol, coordinates with the borane and the ketone in a highly organized, chair-like transition state. This steric and electronic control directs the hydride delivery to one of the enantiotopic faces of the ketone, leading to the formation of the corresponding alcohol with high enantiomeric excess. The predictable stereochemical outcome is a significant advantage of this method.
Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a chiral transition metal catalyst, commonly based on ruthenium, rhodium, or iridium, to transfer hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to the ketone. The catalysts are typically complexed with chiral ligands, such as N-tosylated diamines (e.g., TsDPEN), which create a chiral pocket around the metal center. The substrate coordinates to the metal in a specific orientation, leading to a highly enantioselective hydrogenation. ATH is often favored for its operational simplicity and the use of safer, more manageable hydrogen sources than hydrogen gas. For structurally similar naphthyl ketones, Ru(II) catalysts have been shown to yield secondary alcohols with excellent enantioselectivity.
The enantiomeric excess (ee) and yield of these reactions are highly dependent on the specific catalyst, substrate, and reaction conditions. For analogous ketone reductions, enantiomeric excesses often exceed 90%.
Table 1: Representative Catalytic Systems for Asymmetric Ketone Reduction Applicable to 1-Acenaphthenone
| Catalyst System | Reducing Agent/Hydrogen Donor | Typical Substrate Class | Expected Outcome for this compound |
| Chiral Oxazaborolidine (CBS) | Borane (BH₃) | Aryl ketones, cyclic ketones | High enantiomeric excess (likely >90% ee) |
| Ru(II)-TsDPEN Complex | Formic acid/triethylamine or Isopropanol | Aromatic ketones | High enantiomeric excess (likely >95% ee) |
Note: This data is based on analogous reactions and represents expected outcomes for the asymmetric reduction of 1-acenaphthenone.
Resolution of Racemic this compound
Resolution is a common strategy to separate the enantiomers from a pre-synthesized racemic mixture of this compound. This can be accomplished through several techniques, with enzymatic kinetic resolution being a particularly effective method.
Kinetic Resolution
Kinetic resolution relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. This results in one enantiomer being consumed faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer.
Lipase-Catalyzed Kinetic Resolution:
Lipases are enzymes that have been extensively used as biocatalysts in organic synthesis due to their stereoselectivity, mild reaction conditions, and environmental compatibility. In the context of this compound, lipases can catalyze the enantioselective acylation of the alcohol or the hydrolysis of its corresponding ester.
In a key study, the kinetic resolution of racemic this compound was achieved through lipase-catalyzed acylation and hydrolysis. For instance, the acylation of racemic this compound with an acyl donor in the presence of a lipase like Candida antarctica lipase B (CALB) can selectively acylate one enantiomer, leaving the other enantiomer unreacted. Conversely, the hydrolysis of racemic 1-acenaphthenyl acetate can be performed to selectively hydrolyze one enantiomer to the alcohol.
The efficiency of the resolution is determined by the enantiomeric ratio (E), which is a measure of the lipase's selectivity for one enantiomer over the other. A high E value indicates a more effective separation.
Table 2: Lipase-Catalyzed Kinetic Resolution of this compound Derivatives
| Substrate | Lipase | Reaction Type | Product(s) | Enantiomeric Excess (ee) |
| Racemic this compound | Candida antarctica Lipase B (CALB) | Acylation | (S)-1-Acenaphthenol and (R)-1-Acenaphthenyl acetate | >99% for (S)-alcohol, 94% for (R)-acetate (representative) |
| Racemic 1-Acenaphthenyl Acetate | Candida antarctica Lipase B (CALB) | Hydrolysis | (R)-1-Acenaphthenol and (S)-1-Acenaphthenyl acetate | 91-99% for (R)-alcohol (representative) |
Data is based on studies of arylalkylcarbinols by Aribi-Zouioueche et al., which are analogous to this compound.
The separated enantiomers of this compound can be characterized by their specific rotation and analyzed for their enantiomeric purity using chiral high-performance liquid chromatography (HPLC). For instance, the specific rotation of (R)-(-)-1-Acenaphthenol has been reported as -1.4 (c 2.6, CHCl₃).
Reactivity and Reaction Mechanisms of 1 Acenaphthenol
Oxidation Reactions of 1-Acenaphthenol
Conversion to 1-Acenaphthenone (B129850)
The oxidation of the secondary alcohol, this compound, to its corresponding ketone, 1-Acenaphthenone, is a fundamental transformation in organic synthesis. This conversion can be accomplished using a variety of oxidizing agents and methodologies.
Chromic acid oxidation is a classic method for this transformation. cdnsciencepub.com While effective, this method often requires a tedious workup to remove chromium salts. cdnsciencepub.com A modified procedure involves washing a benzene (B151609) solution of the crude oxidation product with cold alkaline and acidic solutions, which simplifies the purification process and provides the ketone in good yield. cdnsciencepub.com
N-Bromosuccinimide (NBS) is another effective reagent for the oxidation of secondary alcohols. researchgate.netcdnsciencepub.comcdnsciencepub.com The reaction mechanism is believed to involve a rate-determining hydride abstraction from the alpha-carbon, leading to an electron-deficient transition state. cdnsciencepub.comcdnsciencepub.com This is supported by the observation that electron-withdrawing groups on the alcohol slow down the reaction, while electron-releasing groups accelerate it. cdnsciencepub.comcdnsciencepub.com In some cases, NBS oxidation of secondary alcohols can be selective, allowing for the oxidation of secondary alcohols in the presence of primary alcohols. wikipedia.org
Catalytic oxidation methods offer a more environmentally friendly alternative. For instance, manganese oxides have been employed as catalysts for alcohol oxidation. google.com However, the efficiency of these catalysts can be influenced by steric factors. While benzyl (B1604629) alcohol can be oxidized with high conversion, the bulkier this compound shows significantly lower conversion under similar conditions. google.com
The choice of solvent can also play a crucial role. For example, the oxidation of 1-Acenaphthenone to acenaphthenequinone (B41937) using NBS proceeds efficiently in dimethyl sulfoxide (B87167) (DMSO), while the reaction in dimethylformamide (DMF) yields different products. oup.com
Microbial and enzymatic systems are also capable of catalyzing the oxidation of this compound. For instance, Pseudomonas aeruginosa strains expressing naphthalene (B1677914) dioxygenase can convert this compound to 1-Acenaphthenone. asm.orgresearchgate.net Similarly, the fungus Cunninghamella elegans and the bacterium Beijerinckia sp. have been shown to metabolize acenaphthene (B1664957) to this compound, which is then further oxidized to 1-Acenaphthenone. asm.orgasm.orgnih.gov In some bacterial systems, this oxidation is carried out by endogenous dehydrogenases. nih.gov
The following table summarizes various methods for the oxidation of this compound to 1-Acenaphthenone.
| Oxidizing Agent/System | Conditions | Comments |
| Chromic acid | Acetic acid | Effective but requires tedious workup. cdnsciencepub.com |
| N-Bromosuccinimide (NBS) | Aqueous dimethoxyethane (DME) | Can be selective for secondary alcohols. wikipedia.org |
| Manganese oxides (H-K-OMS-2) | Toluene, reflux | Low conversion for sterically hindered this compound. google.com |
| Pseudomonas aeruginosa (pRE695) | Whole-cell transformation | Part of a metabolic pathway. asm.orgresearchgate.net |
| Cunninghamella elegans | Fungal metabolism | This compound is an intermediate. asm.orgnih.gov |
| Beijerinckia sp. | Bacterial metabolism | Oxidized by a constitutive dehydrogenase. asm.org |
| Lead Tetraacetate | Acetic acid | Used to prepare this compound acetate (B1210297), a precursor. govinfo.gov |
Formation of Acenaphthenequinone from this compound-derived Intermediates
Acenaphthenequinone is a significant oxidation product that can be formed from this compound through various pathways. Often, this compound is an intermediate that is further oxidized to yield the quinone.
One common route involves the initial oxidation of this compound to 1-Acenaphthenone, which is then subsequently oxidized to Acenaphthenequinone. asm.org This two-step oxidation has been observed in the metabolism of acenaphthene by the bacterium Beijerinckia sp. asm.org
Direct oxidation of this compound to Acenaphthenequinone can also occur. For instance, oxidation with potassium pentabromide has been reported to yield the quinone. umanitoba.ca
In some biological systems, the pathway to Acenaphthenequinone involves the formation of diol intermediates. For example, the metabolism of acenaphthene by Pseudomonas aeruginosa expressing naphthalene dioxygenase can lead to the formation of cis- and trans-acenaphthene-1,2-diols from this compound. asm.org These diols are then converted to 1,2-acenaphthoquinone by non-specific dehydrogenases present in the host strain. asm.org The fungus Cunninghamella elegans also produces cis- and trans-1,2-dihydroxyacenaphthene as metabolites of acenaphthene, which are precursors to Acenaphthenequinone. asm.org
The oxidation of acenaphthene itself can lead to Acenaphthenequinone, with this compound being a key intermediate. For example, oxidation with chromium trioxide in hot glacial acetic acid can produce Acenaphthenequinone. govinfo.gov
The following table outlines the key intermediates and reaction types in the formation of Acenaphthenequinone from this compound.
| Starting Material | Intermediate(s) | Reagent/System | Product |
| This compound | 1-Acenaphthenone | Beijerinckia sp. | Acenaphthenequinone asm.org |
| This compound | Not specified | Potassium pentabromide | Acenaphthenequinone umanitoba.ca |
| This compound | cis- and trans-acenaphthene-1,2-diols | Pseudomonas aeruginosa (pRE695) | 1,2-Acenaphthoquinone asm.org |
| Acenaphthene | This compound, 1-Acenaphthenone, cis-1,2-acenaphthenediol | Beijerinckia sp. | Acenaphthenequinone asm.org |
| Acenaphthene | This compound | Chromium trioxide | Acenaphthenequinone govinfo.gov |
Enzymatic Oxidation Mechanisms (e.g., Aldo-Keto Reductases)
The enzymatic oxidation of this compound is a key step in the metabolism of acenaphthene in various organisms. This biotransformation is often catalyzed by a class of enzymes known as aldo-keto reductases (AKRs), as well as other dehydrogenases and oxygenases.
In mammalian systems, the metabolism of acenaphthene can lead to the formation of this compound, which is then further metabolized. While specific AKRs involved in this compound oxidation are not extensively detailed in the provided context, the general role of reductases and dehydrogenases in the interconversion of polycyclic aromatic hydrocarbon (PAH) alcohols and ketones is well-established.
Microbial metabolism provides clearer examples of the enzymatic oxidation of this compound. The fungus Cunninghamella elegans metabolizes acenaphthene to a variety of products, with this compound being one of the identified intermediates. nih.gov This initial hydroxylation is followed by further oxidation, suggesting the action of fungal dehydrogenases or oxidases. nih.gov
Similarly, the bacterium Beijerinckia sp. oxidizes acenaphthene to this compound, which is then converted to 1-Acenaphthenone. asm.org Cell extracts from this bacterium contain a constitutive pyridine (B92270) nucleotide-dependent dehydrogenase that is capable of oxidizing this compound. asm.org
The enzymatic systems involved in these transformations can be complex. For example, naphthalene dioxygenase (NDO) from Pseudomonas aeruginosa exhibits monooxygenase activity towards acenaphthene, producing this compound. asm.org This is followed by the action of other non-specific dehydrogenases in the host organism that oxidize the alcohol to the corresponding ketone. asm.org
The table below summarizes the enzymatic systems and observed transformations of this compound.
| Organism/Enzyme System | Substrate | Product(s) | Enzyme Type |
| Cunninghamella elegans | Acenaphthene | This compound, 1-Acenaphthenone, and others | Fungal enzymes nih.gov |
| Beijerinckia sp. | Acenaphthene | This compound, 1-Acenaphthenone | Pyridine nucleotide-dependent dehydrogenase asm.org |
| Pseudomonas aeruginosa (with NDO) | Acenaphthene | This compound | Naphthalene Dioxygenase (monooxygenase activity) asm.org |
| Pseudomonas aeruginosa (host) | This compound | 1-Acenaphthenone | Non-specific dehydrogenases asm.org |
Photochemical Oxidation Pathways
Information specifically detailing the photochemical oxidation pathways of this compound is limited in the provided context. However, general principles of photochemical reactions of polycyclic aromatic hydrocarbons (PAHs) and their derivatives can be considered.
PAHs can undergo photooxidation in the presence of light and an oxidizing agent, such as molecular oxygen. These reactions can be complex and may proceed through various mechanisms, including the formation of radical cations, endoperoxides, or reactions with singlet oxygen.
While direct evidence for the photochemical oxidation of this compound is not presented, the photochemical behavior of the parent compound, acenaphthene, and its isomer, acenaphthylene (B141429), provides some insight. For instance, the ozonolysis of acenaphthylene, a reaction that can be initiated photochemically, leads to the formation of secondary organic aerosols (SOA). science.gov This indicates that the acenaphthene skeleton is susceptible to atmospheric oxidation processes that can be influenced by light.
It is plausible that this compound, with its hydroxyl group, could exhibit distinct photochemical reactivity compared to acenaphthene. The hydroxyl group could influence the electronic properties of the aromatic system and potentially serve as a site for radical attack or influence the pathways of photooxidation. Further research is needed to elucidate the specific photochemical oxidation pathways of this compound.
Derivatization and Functionalization of this compound
Formation of Acetate Derivatives
The hydroxyl group of this compound can be readily derivatized, with the formation of acetate esters being a common and useful transformation. This derivatization is typically achieved through acylation with acetic anhydride (B1165640) or acetyl chloride in the presence of a base or catalyst.
A well-documented method for the synthesis of 1-acenaphthenyl acetate involves the oxidation of acenaphthene with lead tetraacetate in glacial acetic acid. govinfo.gov In this reaction, the lead tetraacetate acts as the oxidizing agent, and the acetic acid serves as both the solvent and the source of the acetate group. The resulting 1-acenaphthenyl acetate can then be isolated. govinfo.gov
This acetate derivative is often not the final product but rather a stable intermediate that can be easily hydrolyzed to yield pure this compound. The hydrolysis is typically carried out under basic conditions, for example, by refluxing with sodium hydroxide (B78521) in aqueous methanol. orgsyn.org
The formation of the acetate derivative serves two main purposes:
Purification: It allows for the separation of this compound from the reaction mixture and unreacted starting materials.
Protection: The acetate group can act as a protecting group for the hydroxyl functionality, allowing for other chemical transformations to be carried out on the molecule without affecting the hydroxyl group.
The reaction for the formation and subsequent hydrolysis of 1-acenaphthenyl acetate can be summarized as follows:
Acetylation: Acenaphthene + Pb(OAc)₄ in HOAc → 1-Acenaphthenyl acetate
Hydrolysis: 1-Acenaphthenyl acetate + NaOH/H₂O/MeOH → this compound
The kinetics of the oxidation of secondary alcohols with N-bromosuccinimide (NBS) have been studied, and while this research focuses on the oxidation to the ketone, it highlights the reactivity of the C-H bond adjacent to the hydroxyl group, which is the same position involved in the formation of the acetate ester via oxidation with lead tetraacetate. cdnsciencepub.com
The following table summarizes the key aspects of the formation of acetate derivatives of this compound.
| Reaction | Reagents | Purpose |
| Acetylation of Acenaphthene | Lead tetraacetate, Acetic acid | Synthesis of 1-acenaphthenyl acetate as an intermediate. govinfo.gov |
| Hydrolysis of 1-Acenaphthenyl Acetate | Sodium hydroxide, Methanol, Water | To obtain pure this compound. orgsyn.org |
Preparation of Nitrobenzoate Derivatives
The synthesis of nitrobenzoate derivatives of this compound serves as a method for the characterization and derivatization of the parent alcohol. One such derivative, the 3,5-dinitrobenzoate (B1224709) of this compound, has been prepared and characterized. The synthesis involves the reaction of this compound with 3,5-dinitrobenzoyl chloride in the presence of pyridine. cdnsciencepub.com This standard esterification procedure yields the corresponding ester, which can be purified by crystallization.
The resulting 1-acenaphthenyl 3,5-dinitrobenzoate is a crystalline solid. Purification via crystallization from acetone (B3395972) yields pale yellow needles with a distinct melting point of 166°C. cdnsciencepub.com Elemental analysis of this derivative has been performed to confirm its composition. The calculated and found percentages of carbon and hydrogen are in close agreement, validating the structure of the synthesized compound. cdnsciencepub.com
Table 1: Physical and Analytical Data for 1-Acenaphthenyl 3,5-Dinitrobenzoate
| Property | Value | Reference |
|---|---|---|
| Appearance | Pale yellow needles | cdnsciencepub.com |
| Melting Point | 166°C | cdnsciencepub.com |
| Molecular Formula | C₁₉H₁₂N₂O₆ | cdnsciencepub.com |
| Elemental Analysis | ||
| Carbon (Calculated) | 62.6% | cdnsciencepub.com |
| Carbon (Found) | 62.4% | cdnsciencepub.com |
| Hydrogen (Calculated) | 3.32% | cdnsciencepub.com |
| Hydrogen (Found) | 3.30% | cdnsciencepub.com |
Synthesis of Novel Acenaphthenol Derivatives
The chemical scaffold of this compound has been utilized in the synthesis of a variety of novel derivatives, particularly in the field of asymmetric synthesis. Chiral auxiliaries derived from this compound have been developed and employed in stereoselective reactions. For instance, both enantiomers of cis-2-amino-1-acenaphthenol have been synthesized, with a key step being a lipase-catalyzed kinetic resolution. acs.orgresearchgate.netacs.org This chiral amino alcohol can then be used to create other complex molecules.
One notable application is in highly diastereoselective anti-aldol reactions. researchgate.netacs.org The titanium enolate derived from cis-2-arylsulfonamido-1-acenaphthenyl propionate (B1217596) reacts with various aldehydes to produce anti-aldol products in excellent yields and with high diastereoselectivity. researchgate.netacs.org This demonstrates the utility of this compound derivatives in controlling the stereochemical outcome of important carbon-carbon bond-forming reactions. The development of such synthetic methods is crucial for accessing specific stereoisomers of biologically active compounds. acs.orgresearchgate.net
Halogenated Derivatives of this compound
The direct halogenation of this compound provides a route to halogen-substituted acenaphthene derivatives. Specifically, 1-bromoacenaphthene has been successfully synthesized from this compound. bac-lac.gc.caumanitoba.ca The reaction is carried out using potassium pentabromide as the brominating agent. bac-lac.gc.caumanitoba.ca This substitution reaction replaces the hydroxyl group of the alcohol with a bromine atom, yielding a halogenated hydrocarbon.
This particular derivative is noteworthy as it represents a halogen-substituted acenaphthene where the halogen is located on the five-membered side ring. bac-lac.gc.caumanitoba.ca As of the time of the referenced literature, the corresponding chloro-derivative, 1-chloroacenaphthene, had not been prepared via this or other methods. bac-lac.gc.caumanitoba.ca The synthesis of halogenated derivatives is significant for creating intermediates for further synthetic transformations and for studying the effects of halogen substitution on the properties of the acenaphthene ring system.
Mechanistic Investigations of this compound Transformations
Electron Transfer Oxidation Mechanisms
The formation of this compound and its subsequent oxidation to 1-acenaphthenone are understood to proceed through electron-transfer oxidation mechanisms. researchgate.netscispace.com This is particularly evident in the photochemical reactions of acenaphthene. researchgate.netscispace.com When acenaphthene adsorbed on a silica (B1680970) gel/air interface is subjected to direct photolysis, this compound is formed as the primary photoproduct. scispace.com This initial oxidation is followed by a secondary photochemical conversion of the alcohol into 1-acenaphthenone. scispace.com
The involvement of an electron-transfer mechanism is supported by direct spectroscopic evidence. researchgate.net The cation radical of acenaphthene has been observed using transient diffuse reflectance spectroscopy during these photochemical conversions. researchgate.netscispace.com This observation suggests that the photo-excited acenaphthene molecule transfers an electron, likely to atmospheric oxygen or surface active sites on the silica gel, initiating the oxidation cascade that leads to this compound and then 1-acenaphthenone. researchgate.net
Proposed Desaturation Activity
In the context of microbial metabolism, a desaturation activity has been proposed as part of the enzymatic transformation of the acenaphthene core structure. researchgate.netresearchgate.net Studies involving the naphthalene dioxygenase (NDO) enzyme from Pseudomonas aeruginosa have shown that acenaphthene can be converted to acenaphthylene. researchgate.netresearchgate.netpsu.edu This reaction represents a desaturation of the five-membered ring of acenaphthene.
This desaturation is a competing pathway to the monooxygenation of acenaphthene, which yields this compound. researchgate.netresearchgate.netnih.gov The formation of acenaphthylene is significant because this unsaturated intermediate can then undergo dioxygenation by the same NDO enzyme to form cis-acenaphthene-1,2-diol. researchgate.netnih.gov Thus, the proposed desaturation activity is a key branch point in the metabolic pathway of acenaphthene, influencing the distribution of subsequent oxidation products. researchgate.net
Kinetic Studies of this compound Reactions
The kinetics of reactions involving this compound have been investigated, particularly in the context of its enzymatic oxidation. The oxidation of the artificial substrate, chiral this compound, by aldo-keto reductase (AKR) enzymes (specifically AKR1C1, AKR1C2, and AKR1C3) in the presence of the coenzyme NAD⁺ is a commonly used assay. rsc.orgfrontiersin.org The reaction is monitored spectrophotometrically by following the increase in NADH absorbance at 340 nm. rsc.orgfrontiersin.org
Kinetic studies have revealed that the oxidation of this compound by AKR enzymes follows a sequential bi-bi reaction mechanism, which involves the reaction with both enantiomers of the substrate. rsc.org The inhibition of this reaction by various compounds has been kinetically characterized, determining inhibition constants and rate constants for both reversible and irreversible inhibition phases. rsc.orgfrontiersin.org For example, kinetic parameters for the inhibition of AKR1C1, AKR1C2, and AKR1C3 by certain ruthenium complexes have been determined, providing insights into their potency and mechanism of action. frontiersin.org Additionally, kinetic studies on the metabolism of this compound by rat liver enzymes have been performed, yielding respective Kₘ and Vₘₐₓ values. capes.gov.br
Table 2: Kinetic Parameters for the Inhibition of AKR1C Enzymes by Ruthenium Complexes in the Presence of this compound
| Enzyme | Compound | Inhibition Constant K₂ (µM) | Inhibition Constant K₃ (µM) | Rate Constant k₊₂ (M⁻¹s⁻¹) | Rate Constant k₊₃ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|---|
| AKR1C1 | 8 | - | - | 2943 | - | frontiersin.org |
| AKR1C2 | 8 | - | - | 929 | - | frontiersin.org |
| AKR1C2 | 6 | - | - | 172 | - | frontiersin.org |
Note: This table presents selected data from the source to illustrate the types of kinetic parameters determined. Dashes indicate data not provided or not applicable for that specific parameter in the referenced context.
Spectroscopic and Structural Elucidation of 1 Acenaphthenol
Advanced Spectroscopic Characterization Techniques
A variety of spectroscopic methods have been employed to elucidate the structure and properties of 1-acenaphthenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Below is a table summarizing the ¹H NMR spectral data for this compound in CDCl₃.
| Assignment | Shift (ppm) |
| A | 7.743 |
| B | 7.649 |
| C | 7.537 |
| D | 7.520 |
| E | 7.486 |
| F | 7.296 |
| G | 5.699 |
| J¹ | 3.775 |
| K¹ | 3.220 |
| L | 2.040 |
| Table based on data from ChemicalBook, 2023. chemicalbook.com |
Mass Spectrometry (MS) for Molecular Identification
Mass spectrometry (MS) has been instrumental in identifying this compound and determining its molecular weight. In studies of acenaphthene (B1664957) metabolism by Cunninghamella elegans, direct-probe mass spectrometry of this compound showed a molecular ion [M⁺] at an m/z of 170. asm.org This corresponds to the expected molecular weight of C₁₂H₁₀O. nist.gov The fragmentation pattern, including ions at m/z 152 [M⁺ - H₂O] and m/z 141 [M⁺ - HCO], provided further evidence for the structure, suggesting a hydroxyl group on the five-membered ring. asm.org Similarly, in studies involving human cytochrome P450 enzymes, liquid chromatography-mass spectrometry (LC-MS) was used to identify this compound as a major metabolite of acenaphthene. scispace.com The analysis in positive ion mode detected a mass-to-charge ratio (m/z) of 153.0699, which corresponds to the loss of a water molecule from the parent compound. scispace.com
The following table presents the mass spectral data for this compound.
| m/z | Relative Intensity (%) |
| 171.0 | 12.6 |
| 170.0 | 100.0 |
| 169.0 | 91.4 |
| 153.0 | 29.3 |
| 152.0 | 50.7 |
| 141.0 | 27.1 |
| Table based on data from ChemicalBook, 2023. chemicalbook.com |
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Host-Guest Interactions
Ultraviolet-Visible (UV-Vis) spectrophotometry has been employed to study the interactions between this compound and host molecules, such as cyclodextrins. mdpi.comresearchgate.netnih.gov These studies often focus on the formation of supramolecular complexes. For example, research has investigated the host-guest complex formation between a racemic mixture of this compound and β-cyclodextrin in a water-acetonitrile mixture at various temperatures. researchgate.netnih.gov Changes in the UV-Vis absorption spectrum of this compound upon addition of the cyclodextrin (B1172386) can provide information about the formation and stoichiometry of the inclusion complex. mdpi.com Such studies are relevant for understanding the potential applications of these complexes in areas like selective separation and purification processes. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) group and the aromatic carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹, while the C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org The presence of these specific bands in the IR spectrum of a sample provides strong evidence for the presence of the this compound structure. This technique has been used in conjunction with other methods, like gas-liquid chromatography, to identify products from chemical reactions involving acenaphthene derivatives. cdnsciencepub.com
X-ray Photoelectron Spectroscopy (XPS or ESCA) Applications
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on a material's surface. eag.comsfr.ca While specific XPS studies focusing solely on this compound are not extensively documented in the provided search results, the technique is broadly applicable to the analysis of organic compounds. carleton.edu For a molecule like this compound, XPS could be used to determine the elemental composition (carbon and oxygen) of a sample surface. eag.com High-resolution XPS scans of the C 1s and O 1s regions could potentially distinguish between the different chemical environments of the carbon atoms (aromatic, aliphatic) and the oxygen atom in the hydroxyl group. carleton.edulibretexts.org This technique is particularly useful for analyzing thin films or surface residues of the compound. eag.comsfr.ca
Crystallography and Molecular Geometry of this compound
The crystal structure of this compound (also referred to as 7-acenaphthenol in some literature) has been determined to be monoclinic. iucr.org The space group is P2₁/a, with four molecules per unit cell. iucr.org A redetermination of the structure confirmed the space group as P 1 21/c 1. nih.gov The molecules in the crystal lattice are held together by intermolecular O-H···O hydrogen bonds, forming chains, as well as by van der Waals forces. iucr.orgresearchgate.net
The precise bond lengths and angles within the this compound molecule have been determined from crystallographic data. The geometry of the fused ring system is largely planar, with slight deviations. The hydroxyl group is attached to the five-membered ring, influencing the local geometry.
Below is a table summarizing the crystallographic data for this compound.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/a (older study), P 1 21/c 1 (redetermination) | iucr.org, nih.gov |
| a (Å) | 15.722 (older study), 12.9585 (redetermination) | iucr.org, nih.gov |
| b (Å) | 4.952 (older study), 4.9326 (redetermination) | iucr.org, nih.gov |
| c (Å) | 12.970 (older study), 15.6749 (redetermination) | iucr.org, nih.gov |
| β (°) | 119.3 (older study), 119.398 (redetermination) | iucr.org, nih.gov |
| Z | 4 | iucr.orgnih.gov |
| Table compiled from data in Acta Crystallographica Section B and PubChem. iucr.orgnih.gov |
Crystal Structure Determination
The crystal structure of this compound (C₁₂H₁₀O) has been the subject of redetermination studies to achieve a more precise molecular geometry. iucr.orgresearchgate.netresearchgate.net These investigations confirm the fundamental structure and provide refined data on bond lengths and angles. researchgate.net An early determination reported the crystal structure, which was later refined to improve the accuracy of the crystallographic data. iucr.orgresearchgate.netiucr.org The compound crystallizes in the monoclinic space group P2₁/a. iucr.org The unit cell parameters have been reported as a = 15.722 Å, b = 4.952 Å, and c = 12.970 Å, with a β angle of 119.3°. iucr.org The absolute stereochemistry of the (-)-enantiomer of this compound has been established as (R) through X-ray crystallography of its (+)-camphanate ester. cdnsciencepub.comcdnsciencepub.com
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
|---|---|---|
| Empirical formula | C₁₂H₁₀O | iucr.org |
| Formula weight | 170.21 | iucr.org |
| Crystal system | Monoclinic | iucr.org |
| Space group | P2₁/a | iucr.org |
| a (Å) | 15.722 | iucr.org |
| b (Å) | 4.952 | iucr.org |
| c (Å) | 12.970 | iucr.org |
| β (°) | 119.3 | iucr.org |
Note: This table presents a compilation of data from multiple sources to provide a comprehensive overview.
Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)
The crystal packing of this compound is significantly influenced by intermolecular forces. Molecules are arranged in spiral formations, held together by hydrogen bonds with a length of 2.78 Å between the hydroxyl groups. iucr.org In addition to conventional hydrogen bonding, C-H···π interactions play a crucial role in stabilizing the crystal structure. tandfonline.com Analysis of the Hirshfeld surface reveals that H···C/C···H contacts account for a significant portion (34.7%) of the intermolecular close contacts, indicating the presence of these C-H···π interactions. tandfonline.com These interactions, specifically the O-H···O hydrogen bonds stabilized by C-H···π forces, lead to the formation of an infinite spiral chain of molecules. tandfonline.com The study of non-covalent interactions in related polycyclic aromatic hydrocarbon (PAH) clusters, such as acenaphthene dimers, further underscores the importance of both π-π stacking and CH-π interactions in their stabilization. chemrxiv.orgru.nl
Chromatographic Analysis and Separation Science of this compound
A variety of chromatographic techniques have been employed for the analysis and separation of this compound, each offering specific advantages for different analytical objectives.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound and its metabolites. scispace.comacs.orgfigshare.com Studies have utilized HPLC to detect and quantify this compound as a major product of acenaphthene oxidation by human P450 enzymes. scispace.comacs.orgfigshare.com For instance, the formation of this compound was observed with turnover rates of 6.7, 4.5, and 3.6 nmol product formed/min/nmol P450 for P450 2A6, 2A13, and 1B1, respectively. acs.orgfigshare.com
Chiral HPLC methods have been developed to separate the enantiomers of this compound. The resolution of racemic this compound on a Reflect I-Cellulose C column demonstrated the effect of flow rate on column efficiency and resolution; at an optimal flow rate of 0.5 mL/min, the column efficiency (N) was 22,000 plates with a resolution of approximately 3.0. registech.com Decreasing the column temperature has also been shown to improve the resolution of racemic this compound on a Reflect C-Amylose A column. registech.com Furthermore, the interaction of this compound with β-cyclodextrin has been investigated using HPLC, showing that at low temperatures, there is an increase in retention on both C-18 and C-30 stationary phases, suggesting weak interaction with the β-cyclodextrin mobile phase additive under these conditions. nih.gov
Table 2: HPLC Parameters for this compound Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Application | Reference |
|---|---|---|---|---|---|
| Reflect I-Cellulose C (25 cm x 4.6 mm, 5-µm) | Hexane/Isopropanol (90/10 v/v) | 0.5 | UV | Chiral Separation | registech.com |
| Reflect C-Amylose A (25 cm x 4.6 mm, 5-µm) | Hexane/Ethanol (B145695) (80/20 v/v) | 1.5 | UV | Chiral Separation (Temperature Study) | registech.com |
| C-18 and C-30 | Acetonitrile (B52724)/Water (35/65 v/v) with/without β-CD | 0.5 - 1.0 | UV | Host-Guest Interaction Study | nih.govresearchgate.net |
Thin-Layer Chromatography (TLC) and Micro-Planar Chromatography
Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) have been utilized for the analysis of this compound, particularly in studying its interactions with cyclodextrins. researchgate.netmdpi.comresearchgate.net A notable observation is the unusually high retention of this compound at subambient temperatures when β-cyclodextrin is added to the mobile phase in TLC systems. nih.govresearchgate.net This phenomenon is attributed to factors such as changes in the solubility of the host-guest complex, the kinetics of its precipitation, and the longer analysis time in TLC compared to HPLC. researchgate.netresearchgate.net The enantiomers of this compound have been successfully resolved on homemade microcrystalline cellulose (B213188) triacetate (MCTA) TLC plates using aqueous ethanol as the mobile phase. oup.com
Experimental setups for these studies involved various stationary phases, including RP-18 TLC and RP-18 W HPTLC plates. nih.govresearchgate.net For visualization, a mixture of sulfuric acid and water was used, followed by heating. nih.gov
Gas Chromatography (GC) for Purity Assessment and Product Identification
Gas Chromatography (GC) is a valuable technique for assessing the purity of this compound and for monitoring its resolution. cdnsciencepub.comvwr.com Commercial-grade this compound is often specified with a purity of ≥97.0% as determined by GC. vwr.com In research settings, GC with a capillary column (e.g., SE-30) has been used to monitor the enantiomeric excess during the resolution of this compound via fractional crystallization of its camphanate ester. cdnsciencepub.com The NIST Chemistry WebBook also lists Gas Chromatography as a method for which data on this compound is available. nist.gov
Temperature-Dependent Inclusion Chromatography
Temperature-dependent inclusion chromatography, primarily using HPLC, has been employed to investigate the interaction between this compound and cyclodextrins. researchgate.netmdpi.comicm.edu.pl These studies have shown that temperature significantly affects the retention behavior of this compound in the presence of β-cyclodextrin. researchgate.netmdpi.com For example, experiments conducted at temperatures ranging from 0 to 90 °C revealed that at subambient temperatures, strong retention of this compound occurs in planar chromatography when β-cyclodextrin is present in the mobile phase. researchgate.netmdpi.com This is in contrast to column chromatography, where retention is shortened at low temperatures. nih.gov This temperature-controlled approach allows for the modulation of host-guest interactions, providing a powerful tool for separating and analyzing compounds like this compound. mdpi.comicm.edu.pl The precipitation of supramolecular complexes at subambient temperatures is a key factor in this chromatographic behavior. mdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acenaphthene |
| Acenaphthylene (B141429) |
| 1,2-Epoxyacenaphthene |
| 1-Acenaphthenone (B129850) |
| cis-1,2-Acenaphthenediol |
| 1,2-Acenaphthoquinone |
| Naphthalene-1,8-dicarboxylic acid |
| Naphthalene (B1677914) |
| 1,8-Dimethylnaphthalene |
| 1,5-Dimethylnaphthalene |
| 2,3-Dimethylnaphthalene |
| 2,6-Dimethylnaphthalene |
| 1,7-Dihydroxynaphthalene |
| 2,6-Dihydroxynaphthalene |
| 4-Chloro-1-naphthol |
| 1,5-Dihydroxynaphthalene |
| Ketorolac |
| Uracil |
| 9-Fluorenone |
| 9-Hydroxyfluorene |
| Dibenzothiophene |
| 2,3,5-Trimethylnaphthalene |
| 1-Methylphenanthrene |
| Pyrene |
| Fluoranthene |
| Triphenylene |
| Benzo(b)anthracene |
| Benzo(b)fluoranthene |
| Benzo(j)fluoranthene |
| Benzo(a)pyrene |
| 1-Indanol |
| 2-Indanol |
| Acenaphthenequinone (B41937) |
| Naphthalic anhydride (B1165640) |
| 1,8-Naphthalic anhydride |
| Naphthalene 1,8-dicarbaldehyde |
| Naphthaldehyde |
| Alanine |
| Leucine |
| Threonine |
| Valine |
| Fluorescein |
| Erythrosin |
| N-carbamoyl-3,5-dimethyl-4-arylazopyrazoles |
| Biphenyl |
| (-)-Camphanic acid chloride |
Supramolecular Interactions and Host Guest Chemistry of 1 Acenaphthenol
Formation of Inclusion Complexes with Cyclodextrins
1-Acenaphthenol is known to form host-guest inclusion complexes with cyclodextrins (CDs), which are cyclic oligosaccharides. researchgate.net The hydrophobic inner cavity of cyclodextrins can encapsulate the non-polar acenaphthene (B1664957) moiety of this compound, while the hydrophilic exterior ensures solubility in aqueous solutions. bibliotekanauki.plscholarsresearchlibrary.com This encapsulation is a dynamic equilibrium, and the stability of the resulting complex is influenced by factors such as the size of the cyclodextrin (B1172386) cavity, temperature, and the solvent environment. bibliotekanauki.plmdpi.com
β-Cyclodextrin (β-CD), consisting of seven glucopyranose units, has a cavity size that is particularly well-suited for forming stable inclusion complexes with this compound. researchgate.netbibliotekanauki.plmdpi.com Experimental work has extensively focused on the creation of these supramolecular complexes in liquid phases, often composed of acetonitrile (B52724) and water mixtures. researchgate.netnih.gov The interaction between this compound and β-CD is strong, leading to significant changes in the analyte's behavior in various analytical systems. researchgate.netmdpi.com For instance, in chromatographic systems where β-CD is used as a mobile phase additive, the retention of this compound is significantly affected. bibliotekanauki.plnih.gov The formation of these complexes is a key factor in the development of chiral separation methods for the enantiomers of this compound. researchgate.netbibliotekanauki.pl
Temperature plays a crucial role in the formation and stability of the this compound/β-CD inclusion complex. researchgate.netmdpi.com Studies conducted over a wide temperature range, from 0 to 90 °C, have revealed that at subambient temperatures, the interaction between this compound and β-CD can become so strong that it leads to the precipitation of the host-guest complex. researchgate.netnih.gov This phenomenon of temperature-dependent precipitation is a key observation in understanding the non-typical chromatographic behavior of this compound in the presence of β-CD. mdpi.comnih.gov
The solubility of the supramolecular complex changes significantly with temperature, which, along with the kinetics of precipitation, is a primary reason for the observed extreme retention of this compound in planar chromatography at low temperatures. researchgate.netmdpi.com In contrast, at higher temperatures, the stability of the inclusion complex generally decreases, leading to different interaction dynamics. mdpi.comnih.gov The solubility of β-cyclodextrin itself is also temperature-dependent and is affected by the composition of the solvent, such as acetonitrile/water mixtures versus methanol/water mixtures. bibliotekanauki.pl For example, β-cyclodextrin is significantly more soluble in acetonitrile/water mixtures than in methanol/water mixtures, especially at sub-zero temperatures. bibliotekanauki.pl
| Condition | Observation | Primary Reason(s) | Reference(s) |
|---|---|---|---|
| Subambient Temperatures | Strong complex formation, potential precipitation, and high retention in TLC. | Increased complex stability, changes in solubility of the host-guest complex, and precipitation kinetics. | researchgate.netmdpi.comnih.gov |
| Elevated Temperatures | Decreased complex stability. | Shift in the association/dissociation equilibrium of the complex. | bibliotekanauki.plmdpi.comnih.gov |
Chromatographic Behavior Influenced by Supramolecular Interactions
The formation of inclusion complexes between this compound and β-cyclodextrin has a profound and unusual effect on its chromatographic retention, particularly in thin-layer chromatography (TLC). mdpi.commdpi.com When β-CD is added to the mobile phase, this compound exhibits extremely high retention at subambient temperatures, a behavior that is contrary to typical retention models in column chromatography. researchgate.netnih.gov In column liquid chromatography (HPLC), a strong interaction with a mobile phase additive that is itself not strongly retained usually leads to a decrease in the retention of the analyte at low temperatures. researchgate.netnih.gov
The unexpected TLC behavior is attributed to several factors:
Solubility Changes: The solubility of the this compound/β-CD complex decreases significantly at lower temperatures, causing it to potentially precipitate on the stationary phase. researchgate.netmdpi.comnih.gov
Precipitation Kinetics: The rate at which the complex precipitates influences its interaction with the stationary phase. researchgate.netnih.gov
Differences in Analysis Time: The longer analysis time in planar chromatography compared to HPLC allows for these precipitation and solubility effects to become more pronounced. researchgate.netmdpi.com
These supramolecular interactions have been investigated using various chromatographic techniques, including micro-HPTLC and HPLC with different stationary phases (C-18 and C-30), to understand the underlying mechanisms. researchgate.netmdpi.comnih.gov The retention behavior of this compound in the presence of β-CD is a clear example of how supramolecular chemistry can be used to control and modulate separation processes. mdpi.com
Phenomenological Models Describing Retention Behavior
The observed retention behavior of this compound in the presence of β-cyclodextrin challenges existing phenomenological models of liquid chromatography. researchgate.net Standard models, often based on Van't Hoff plots (which relate the logarithm of the retention factor to the inverse of temperature), predict a linear relationship under a single retention mechanism. researchgate.net However, the non-linear and unexpected retention of this compound, especially the increased retention at low temperatures in TLC, indicates a more complex mechanism is at play. researchgate.netnih.gov
The current understanding suggests that models for these systems need to be adjusted to account for:
The equilibrium of host-guest complex formation in the mobile phase.
The significant changes in the solubility of the formed supramolecular complexes with temperature. researchgate.netmdpi.com
The kinetics of complex precipitation, particularly in non-forced flow systems like TLC. researchgate.netnih.gov
Research in this area aims to refine these models to better predict the chromatographic behavior of molecules that form strong, temperature-sensitive inclusion complexes. mdpi.commdpi.com The data gathered from studying this compound and related polycyclic aromatic hydrocarbons (PAHs) are crucial for developing more comprehensive retention models that incorporate supramolecular phenomena. mdpi.com
Potential Applications of Supramolecular Complexes
The unique properties of this compound/cyclodextrin supramolecular complexes open up several potential practical applications. researchgate.net The strong, temperature-dependent interaction and subsequent precipitation can be harnessed for:
Selective Separation and Purification: This phenomenon can be used to improve the efficiency and selectivity of planar chromatographic or microfluidic systems for separating target compounds. researchgate.netmdpi.com It could also be applied in fractionation and extraction protocols. researchgate.netnih.gov
Water Purification: The ability to selectively precipitate pollutants from a solution suggests potential use in water treatment technologies. By using host-guest interactions, specific organic micropollutants like this compound could be selectively removed from water. mdpi.comsciprofiles.com
Chiral Separations: The use of β-cyclodextrin as a mobile phase additive in HPLC has been shown to be effective for the enantiomeric separation of this compound, which is important in pharmaceutical analysis. bibliotekanauki.plscholarsresearchlibrary.com
The study of these complexes not only advances the fundamental understanding of supramolecular chemistry but also provides a basis for developing innovative technologies in separation science and environmental remediation. researchgate.netmdpi.com
Biological and Environmental Research on 1 Acenaphthenol
Microbial Degradation Pathways of Acenaphthene (B1664957) Involving 1-Acenaphthenol
The biodegradation of the polycyclic aromatic hydrocarbon (PAH) acenaphthene is a critical process in the environmental fate of this pollutant. Numerous microorganisms have evolved metabolic pathways to utilize acenaphthene as a source of carbon and energy, and in many of these pathways, this compound emerges as a key initial intermediate. The initial enzymatic attack on the acenaphthene molecule frequently involves a monooxygenase, leading to the formation of this alcohol.
Bacterial degradation of acenaphthene has been observed in various genera, with this compound consistently identified as a central metabolic intermediate.
In studies involving Beijerinckia sp. , both wild-type and mutant strains (such as B8/36) have been shown to oxidize acenaphthene. nih.govresearchgate.netnih.gov The metabolic process, often occurring as co-metabolism with other carbon sources like succinate, transforms acenaphthene into a spectrum of metabolites. sciepub.comsciepub.com The initial step is the monooxygenation of acenaphthene to yield this compound. nih.govsciepub.com Subsequent oxidation of this compound leads to the formation of 1-acenaphthenone (B129850), which is then further metabolized to compounds including 1,2-acenaphthenediol and acenaphthenequinone (B41937). researchgate.netsciepub.com While the wild-type Beijerinckia sp. can further degrade these products, some strains may accumulate intermediates like naphthalene-1,8-dicarboxylic acid as a final product. asm.org
Pseudomonas aeruginosa , particularly recombinant strains engineered with naphthalene (B1677914) dioxygenase (NDO) genes, also demonstrates a clear pathway for acenaphthene degradation starting with this compound. asm.orgresearchgate.netnih.gov The NDO enzyme catalyzes the monooxygenation of acenaphthene to produce this compound. asm.orgresearchgate.netnih.gov This is followed by the conversion of this compound to 1-acenaphthenone. asm.orgresearchgate.net Further enzymatic reactions can lead to the formation of cis- and trans-acenaphthene-1,2-diols. sciepub.comasm.org Nonspecific dehydrogenase activities within the host strain can then convert these diols into 1,2-acenaphthoquinone. nih.gov Other Pseudomonas species have also been noted to transform acenaphthene to this compound and 1-acenaphthenone. sciepub.comsciepub.com
Other bacterial genera, such as Acinetobacter sp. and Sphingobacterium sp. , also utilize a similar initial step. Acinetobacter sp. strain AGAT-W hydroxylates acenaphthene to this compound, which is subsequently transformed to catechol through a series of intermediates. nih.govfrontiersin.org Sphingobacterium sp. strain RTSB also assimilates acenaphthene via this compound as the initial step in its degradation pathway. sciepub.com
| Bacterial Species | Key Metabolic Steps Involving this compound | Subsequent Metabolites | Reference |
| Beijerinckia sp. (including strain B8/36) | Acenaphthene → This compound | 1-Acenaphthenone, 1,2-Acenaphthenediol, Acenaphthenequinone | nih.govresearchgate.netsciepub.com |
| Pseudomonas aeruginosa (recombinant strains) | Acenaphthene → This compound | 1-Acenaphthenone, cis- and trans-Acenaphthene-1,2-diols, 1,2-Acenaphthoquinone | asm.orgresearchgate.netnih.gov |
| Acinetobacter sp. (strain AGAT-W) | Acenaphthene → This compound | Acenaphthenequinone, Naphthalene-1,8-dicarboxylic acid, 1-Naphthoic acid, Salicylic (B10762653) acid, Catechol | nih.govfrontiersin.org |
| Sphingobacterium sp. (strain RTSB) | Acenaphthene → This compound | Acenaphthenequinone, Naphthalene-1,8-dicarboxylic acid, 1-Naphthoic acid | sciepub.com |
The filamentous fungus Cunninghamella elegans is a well-studied organism known for its ability to metabolize a wide range of xenobiotics, including PAHs, often mimicking mammalian metabolic pathways. uobasrah.edu.iqresearchgate.net When incubated with acenaphthene, Cunninghamella elegans ATCC 36112 was found to metabolize approximately 64% of the compound within 72 hours. nih.gov The metabolic pathway involves the formation of several hydroxylated products, with the initial enzymatic attack occurring on the five-membered ring, similar to bacterial and mammalian systems. nih.gov
Among the seven identified metabolites, This compound was detected, accounting for 2.4% of the total metabolites. nih.gov This indicates that, while part of the metabolic process, the formation of this compound is one of several competing initial oxidation reactions in this fungus. The major metabolite was identified as 6-hydroxyacenaphthenone (24.8%), followed by 1,2-acenaphthenedione (19.9%) and trans-1,2-dihydroxyacenaphthene (10.3%). nih.gov
| Metabolite | Percentage of Total Metabolites (%) |
| 6-Hydroxyacenaphthenone | 24.8 |
| 1,2-Acenaphthenedione | 19.9 |
| trans-1,2-Dihydroxyacenaphthene | 10.3 |
| 1,5-Dihydroxyacenaphthene | 2.7 |
| This compound | 2.4 |
| 1-Acenaphthenone | 2.1 |
| cis-1,2-Dihydroxyacenaphthene | 1.8 |
Data from the metabolism of acenaphthene by Cunninghamella elegans over 72 hours. nih.gov
The biotransformation of acenaphthene to and from this compound is mediated by specific enzymes. The initial formation of this compound from acenaphthene is generally catalyzed by a monooxygenase . sciepub.com In some bacterial systems, this has been referred to as acenaphthene monooxygenase. sciepub.com
Once this compound is formed, it is typically oxidized to 1-acenaphthenone. This reaction is catalyzed by This compound dehydrogenase , a pyridine (B92270) nucleotide-dependent enzyme. sciepub.comasm.orgelizadeuniversity.edu.ng The presence of this dehydrogenase has been confirmed in cell-free extracts of bacteria such as Acinetobacter sp. nih.gov and Beijerinckia sp. asm.org The dehydrogenase from Beijerinckia sp. was found to be constitutive and exhibited a relatively narrow substrate specificity, also showing activity with 9-fluorenol. asm.org
In some pathways, this compound can also be a substrate for a subsequent monooxygenation reaction. An enzyme termed This compound monooxygenase is proposed to be responsible for the conversion of this compound to cis- and trans-1,2-acenaphthenediols. sciepub.com
During the microbial degradation of acenaphthene, metabolic intermediates can sometimes accumulate, either transiently or as dead-end products, depending on the organism and environmental conditions. Following the formation of this compound, one of the most commonly accumulating intermediates is 1-acenaphthenone , its direct oxidation product. researchgate.netsciepub.comresearchgate.net
Further down the pathway, acenaphthenequinone is another significant intermediate that often accumulates. researchgate.netsciepub.com This compound is formed from the oxidation of 1,2-acenaphthenediols. sciepub.com
In many bacterial degradation pathways, the five-membered ring of acenaphthenequinone is cleaved to form naphthalene-1,8-dicarboxylic acid . sciepub.comasm.orgnih.gov This dicarboxylic acid is a prominent metabolite and, in some cases, has been reported as a dead-end product, accumulating in the culture medium. asm.org For instance, in studies with Pseudomonas aeruginosa PAO1(pRE695), naphthalene-1,8-dicarboxylic acid was recovered from the biotransformation of acenaphthene. asm.org However, other bacteria are capable of decarboxylating it to 1-naphthoic acid, continuing the degradation process. nih.govgrafiati.com In studies with Sphingobacterium sp. strain RTSB, a maximum accumulation of 302.1 mg/L of 1-naphthoic acid was observed during the mid-log phase of growth on acenaphthene. researchgate.net
Mammalian Metabolism and Biotransformation
In mammals, the metabolism of xenobiotics like acenaphthene is primarily carried out by the cytochrome P450 (P450) superfamily of enzymes. scispace.com Research using purified human P450 enzymes has demonstrated that acenaphthene is oxidized to several products, with This compound being a major initial metabolite. scispace.comnih.gov
The formation of this compound from acenaphthene is catalyzed by several P450 isoforms. Studies have shown that P450 2A6 is a highly efficient catalyst for this reaction, followed by P450 2A13 and P450 1B1. scispace.comnih.gov Other isoforms, including P450 1A2, 2C9, and 3A4, also produce this compound, but at lower rates. scispace.com
Furthermore, this compound itself is a substrate for further oxidation by these enzymes. For example, P450 2A13 can further oxidize this compound to other products, whereas P450 2A6 does not appear to be as active in this secondary oxidation step. scispace.com In addition to P450 enzymes, members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1, AKR1C2, and AKR1C3, are capable of oxidizing this compound in an NAD(P)+-dependent reaction. acs.orgaacrjournals.org
| Human Cytochrome P450 Isoform | Turnover Rate for this compound Formation (nmol product/min/nmol P450) | Reference |
| P450 2A6 | 6.7 | nih.gov |
| P450 2A13 | 4.5 | nih.gov |
| P450 1B1 | 3.6 | nih.gov |
Turnover rates for the formation of this compound from acenaphthene by major human P450 enzymes. nih.gov
Aldo-Keto Reductase (AKR1C) Enzymes in this compound Oxidation
Aldo-keto reductase (AKR) enzymes, particularly those in the AKR1C subfamily, play a significant role in the metabolism of various compounds, including the oxidation of this compound. rsc.orgresearchgate.netnih.gov These enzymes catalyze the oxidation of the artificial substrate this compound in the presence of the coenzyme NAD+. rsc.orgnih.gov This reaction is often monitored spectrophotometrically by measuring the increase in NADH absorbance. nih.govpsu.edu
The AKR1C subfamily consists of four isoforms, AKR1C1, AKR1C2, AKR1C3, and AKR1C4, which share a high degree of amino acid sequence identity. nih.govnih.gov Despite their similarities, they exhibit different substrate specificities and are involved in various metabolic pathways, including the metabolism of steroids. psu.edunih.gov For instance, AKR1C1 is considered a 20α-HSD, AKR1C2 a peripheral 3α-HSD, and AKR1C3 a peripheral 17β-HSD. psu.edu
The oxidation of this compound by AKR1C enzymes follows a sequential bi-bi reaction mechanism involving both enantiomers of this compound. rsc.orgrsc.org Studies have determined the specific activities of different AKR1C isoforms for this compound oxidation. For example, at a concentration of 1 mM this compound, the specific activities were found to be 2.1 µmol/min/mg for AKR1C1, 2.5 µmol/min/mg for AKR1C2, and 2.8 µmol/min/mg for AKR1C3. psu.edu Both AKR1C1 and AKR1C4 are capable of catalyzing the oxidation of this compound. researchgate.net
Table 1: Specific Activities of AKR1C Isoforms in this compound Oxidation
| Enzyme | Specific Activity (µmol/min/mg) |
|---|---|
| AKR1C1 | 2.1 psu.edu |
| AKR1C2 | 2.5 psu.edu |
| AKR1C3 | 2.8 psu.edu |
Data obtained at 1 mM this compound concentration.
The catalytic activity of these enzymes can be influenced by various factors, including pH and the presence of coenzymes. For instance, inhibition studies of this compound oxidation are often conducted at a high pH (e.g., 9.0) with a surplus of NAD+ to follow the oxidation of both substrate enantiomers to completion. rsc.orgtandfonline.com However, AKR1C enzymes generally show a higher affinity for substrates and inhibitors when NADP(H) is bound, and assays are performed at a neutral pH of 7.0. nih.gov
Enzyme Induction and Inhibition Studies
The activity of AKR1C enzymes in metabolizing this compound can be modulated by various inducers and inhibitors. In studies using HepG2 cell lysates, exposure to xenobiotics such as β-naphthoflavone (β-NF), tert-butylhydroquinone (B1681946) (t-BHQ), and ethoxyquin (B1671625) (EA) resulted in a time-dependent increase in the oxidation of this compound. aacrjournals.org This indicates that these compounds induce the expression and activity of AKR1C enzymes. aacrjournals.org The induction by parent polycyclic aromatic hydrocarbons (PAHs) likely involves their metabolism into electrophilic species that signal through an EpRE/ARE-dependent pathway. aacrjournals.orgresearchgate.net
Several compounds have been identified as inhibitors of AKR1C-mediated this compound oxidation. The non-isoform selective AKR1C inhibitor meso-hexestrol has been shown to cause a dose-dependent inhibition of this activity in induced HepG2 cell lysates. aacrjournals.orgresearchgate.net Conversely, the AKR1C2-selective inhibitor ursodeoxycholic acid was found to be a weak inhibitor, suggesting that the induced activity was not primarily catalyzed by AKR1C2. aacrjournals.orgresearchgate.net Ruthenium complexes have also been investigated as inhibitors of AKR1C enzymes, demonstrating a mixed type of inhibition that includes both a fast reversible and a slow irreversible step. rsc.orgrsc.org
Table 2: Inhibitors of this compound Oxidation by AKR1C Enzymes
| Inhibitor | Type of Inhibition | Target Isoform(s) |
|---|---|---|
| meso-Hexestrol | Non-isoform selective | AKR1C aacrjournals.orgresearchgate.net |
| Ursodeoxycholic acid | AKR1C2-selective (weak inhibitor of induced activity) | AKR1C2 aacrjournals.orgresearchgate.net |
| Ruthenium complexes | Mixed (fast reversible and slow irreversible) | AKR1C1, AKR1C3 rsc.orgrsc.org |
| 5β-cholanic acid-3-one | Potent inhibitor | AKR1C2 > AKR1C3 > AKR1C1 psu.edu |
The inhibition of this compound oxidation is a key method used to screen for and characterize potential inhibitors of AKR1C enzymes, which are targets for drug development in areas such as cancer therapy. rsc.orgnih.govrsc.org
Environmental Fate and Photodegradation
Direct Photolysis of Acenaphthene to this compound
The direct photolysis of acenaphthene in the environment can lead to the formation of this compound as a principal photoproduct. researchgate.net This process is influenced by environmental conditions such as the presence of light and the medium in which the acenaphthene is present. For example, studies have shown that the photodegradation of acenaphthene in distilled and artificial seawater occurs under irradiation with a high-pressure mercury lamp. chemicalbook.com The rate of photolysis can be affected by the surface to which acenaphthene is adsorbed, with photolytic half-lives of 2.0 hours on silica (B1680970) gel and 2.2 hours on alumina. chemicalbook.com In aqueous solutions, the photolytic half-life of acenaphthene has been reported to be 3 hours. chemicalbook.com
Transformation in Atmospheric Particulate Matter Models
Acenaphthene, a polycyclic aromatic hydrocarbon (PAH), is released into the atmosphere from combustion processes and can be chemically transformed to generate secondary pollutants. epa.ie In the atmosphere, PAHs like acenaphthene can stick to small particles and be transported over long distances. health.state.mn.usscispace.com The transformation of acenaphthene on these particles is an important aspect of its environmental fate.
The photodegradation of acenaphthene adsorbed on particulate matter is influenced by factors such as temperature and light intensity. infona.pl For instance, in soil models, an increase in temperature and light enhances the photodegradation of acenaphthene. infona.pl The reactions leading to the formation of this compound and 1-acenaphthenone on surfaces like silica gel are attributed to electron-transfer oxidation mechanisms. acs.org
Role in Environmental Transformation of Polycyclic Aromatic Hydrocarbons (PAHs)
The formation of this compound is a key step in the broader environmental transformation of its parent compound, acenaphthene. researchgate.netpreprints.org Microbial degradation is a significant pathway for the transformation of acenaphthene in soil and water. chemicalbook.com Various microorganisms can oxidize acenaphthene to this compound, which is then further converted to other metabolites. science.govresearchgate.netsciepub.com For example, some bacteria convert this compound to 1-acenaphthenone and subsequently to cis- and trans-acenaphthene-1,2-diols. science.govsciepub.com Ultimately, these transformation pathways can lead to the formation of compounds like naphthalene-1,8-dicarboxylic acid. chemicalbook.comscience.gov
The transformation products of PAHs can sometimes be more toxic than the parent compounds. frontiersin.org The degradation of PAHs and their transformation products is a continuous process as they move between different environmental compartments like the atmosphere, soil, and water. qut.edu.au
Eco-toxicological Implications (Excluding direct toxicity/hazards of this compound)
The formation of this compound from acenaphthene has eco-toxicological implications due to its role as a metabolite in the broader biotransformation of PAHs. Acenaphthene itself is toxic to aquatic organisms. health.state.mn.usepa.gov The transformation of acenaphthene can be induced by cytochrome P450 enzymes, leading to the formation of metabolites like this compound, which may have its own toxicological significance. researchgate.netpreprints.org
Role as a Metabolite in PAH Degradation
This compound is a key intermediate in the microbial breakdown of the polycyclic aromatic hydrocarbon (PAH) acenaphthene. sciepub.comasm.org Acenaphthene, a three-ringed PAH, is found in coal tar, tobacco smoke, and automobile exhaust and is considered a priority toxic pollutant by the U.S. Environmental Protection Agency. asm.orgasm.org Various microorganisms, including bacteria and fungi, can metabolize acenaphthene, transforming it into a series of other compounds in a process known as a degradation pathway. sciepub.comasm.org The initial step in many of these pathways is the oxidation of acenaphthene at the C-1 position to form this compound. sciepub.comasm.org
Numerous studies have identified this compound as a primary metabolite in the biodegradation of acenaphthene by different microbial strains. For instance, a Pseudomonas sp. was reported to transform acenaphthene into this compound and subsequently 1-acenaphthenone. sciepub.com Similarly, Beijerinckia sp. has been shown to co-oxidize acenaphthene to this compound, 1-acenaphthenone, and other downstream products. sciepub.comasm.org The fungus Cunninghamella elegans also metabolizes acenaphthene, producing this compound as one of seven identified metabolites, accounting for 2.4% of the total metabolites after 72 hours of incubation. asm.org
The degradation of acenaphthene often proceeds through this compound to 1-acenaphthenone. sciepub.com From there, the pathway can diverge depending on the microorganism. In many bacteria, the pathway continues with the cleavage of the five-membered ring to form naphthalene-1,8-dicarboxylic acid. sciepub.comnih.govsciepub.com This compound is then further broken down into smaller, less complex molecules like 1-naphthoic acid, salicylic acid, and eventually intermediates of the TCA cycle, a central metabolic pathway in cells. sciepub.comnih.govnih.gov
The table below details several microorganisms capable of degrading acenaphthene and the role of this compound in their respective metabolic pathways.
| Microorganism | Degradation Pathway from Acenaphthene | Reference |
| Acinetobacter sp. strain AGAT-W | Acenaphthene → This compound → Acenaphthenequinone → Naphthalene-1,8-dicarboxylic acid → 1-Naphthoic acid → Salicylic acid → Catechol | sciepub.comnih.gov |
| Pseudomonas sp. strain A4 | Acenaphthene → This compound → 1-Acenaphthenone | sciepub.comtandfonline.com |
| Sphingobacterium sp. strain RTSB | Acenaphthene → This compound → Acenaphthenequinone → Naphthalene-1,8-dicarboxylic acid → 1-Naphthoic acid → Salicylic acid → Catechol | nih.govsciepub.com |
| Beijerinckia sp. | Acenaphthene → This compound → 1-Acenaphthenone → Acenaphthenequinone | sciepub.comasm.org |
| Cunninghamella elegans | Acenaphthene → This compound and other metabolites including 1-acenaphthenone and dihydroxylated derivatives. | asm.org |
| Pseudomonas aeruginosa PAO1 (recombinant) | Acenaphthene → This compound → 1-Acenaphthenone and cis-/trans-1,2-acenaphthenediols | researchgate.net |
Environmental Impact Assessment of Related Compounds
The environmental impact of this compound is intrinsically linked to its parent compound, acenaphthene, a priority pollutant PAH. asm.orgasm.org PAHs are widespread environmental contaminants found in air, soil, and water, originating from both natural and human activities such as the incomplete combustion of fossil fuels. sciepub.comasm.orgsciepub.com Due to their potential for bioaccumulation and harmful effects, PAHs are a significant environmental concern. sciepub.comhelcom.fi
Acenaphthene itself is very toxic to aquatic organisms and may have long-term adverse effects in aquatic environments. sciepub.com Studies have shown that acute toxicity to freshwater aquatic life occurs at concentrations as low as 1,700 µg/L, while for saltwater species, acute and chronic toxicity can occur at concentrations of 970 µg/L and 710 µg/L, respectively. epa.gov Toxicity to algae has been observed at concentrations as low as 500 µg/L. epa.gov
When organisms metabolize PAHs like acenaphthene, the resulting metabolites can sometimes be more toxic than the original compound. benthambooks.com The oxidation of acenaphthene can produce toxic metabolites, with this compound being a primary product. preprints.org While the specific biological significance and toxicity of this compound are not fully understood, its formation is a key step in the biotransformation of a known environmental pollutant. nih.gov The metabolites of acenaphthene, including this compound, are more water-soluble, which facilitates their excretion but also potentially increases their bioavailability and toxicity to aquatic organisms. benthambooks.com The environmental concern, therefore, encompasses not only the parent PAH but also its various transformation products generated in the environment. helcom.fi
The table below summarizes available ecotoxicity data for the parent compound, acenaphthene.
| Organism Type | Test Type | Effect Concentration (µg/L) | Reference |
| Freshwater Algae | Toxicity | 520 | epa.gov |
| Saltwater Algae | Toxicity | 500 | epa.gov |
| Freshwater Aquatic Life | Acute Toxicity | 1,700 | epa.gov |
| Saltwater Aquatic Life | Acute Toxicity | 970 | epa.gov |
| Saltwater Aquatic Life | Chronic Toxicity | 710 | epa.gov |
| Fathead Minnows (Pimephales promelas) | Behavioral (Lethargy) | 413 | asm.org |
Advanced Applications and Emerging Research Areas
Materials Science and Organic Electronics
Recent interest in thermally stable, low-molecular-weight derivatives of polycyclic aromatic hydrocarbons (PAHs) has highlighted 1-acenaphthenol as a promising material for the next generation of low-cost, flexible electronic and optoelectronic devices. orgsyn.org The performance of these organic materials is highly dependent on their purity, as even trace amounts of chemical impurities can create structural defects that trap or scatter charge carriers, thereby hindering the material's electronic performance. nih.gov
The electrical properties of this compound have been characterized through the analysis of thin films. nih.gov These films, created by thermal vacuum deposition, exhibit very high resistivity. nih.gov Studies have utilized current-voltage (I-U) characteristics to understand the charge transport mechanisms within these films. orgsyn.org
Research has determined key electrical parameters for this compound thin films, which are crucial for assessing their potential in electronic devices. The use of techniques such as the differential method for space-charge limited currents (SCLC) and time-of-flight (TOF) measurements has provided valuable data on the material's conductivity and charge carrier mobility. orgsyn.orgmdpi.com
| Property | Value | Reference |
|---|---|---|
| Resistivity | 1.0·10¹¹ - 9.0·10¹² Ω·m | orgsyn.org |
| Trap Concentration | 2·10¹¹ - 1·10¹⁴ cm⁻³ | orgsyn.org |
| Drift Mobility (μD) | 1.1 cm²/Vs | mdpi.com |
This compound is considered a promising material for organic electronics, a field that includes devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). orgsyn.org Its rigid molecular skeleton, which features a conjugated system of π-bonds, is a necessary characteristic for semiconductor properties. chemicalbook.com The high purity of the material is critical, as it directly impacts the charge and energy transport properties essential for these applications. orgsyn.org Research into related naphthalene (B1677914) derivatives suggests that modifications to the molecular structure can enhance charge carrier mobility, making these compounds suitable for use as p-type semiconductors. chemicalbook.com The study of this compound and similar PAHs contributes to the development of novel organic semiconductor materials for high-tech electronic and photonic applications. nih.gov
Analytical Method Development
This compound serves as a key compound in the development of new analytical techniques, particularly in enzymatic studies and biodegradation research.
This compound is frequently used as a substrate in the development and execution of enzymatic assays, which are vital for studying enzyme kinetics and inhibition. scispace.comadvatechgroup.comgeorganics.sk A common assay involves monitoring the oxidation of this compound spectrophotometrically by measuring the increase in NADH absorbance at 340 nm. scispace.comgeorganics.sk This method has been instrumental in characterizing various enzymes, including aldo-keto reductases (AKRs) and cytochrome P450s (CYPs). scispace.comresearchgate.net For instance, research has determined the specific activities and turnover rates of different human enzyme isoforms in the oxidation of this compound. georganics.sksigmaaldrich.cn
| Enzyme | Activity/Turnover Rate | Unit | Reference |
|---|---|---|---|
| AKR1C1 | 2.1 | µmol/min/mg | georganics.sk |
| AKR1C2 | 2.5 | µmol/min/mg | georganics.sk |
| AKR1C3 | 2.8 | µmol/min/mg | georganics.sk |
| P450 2A6 | 6.7 | nmol product/min/nmol P450 | sigmaaldrich.cnacs.org |
| P450 2A13 | 4.5 | nmol product/min/nmol P450 | sigmaaldrich.cnacs.org |
| P450 1B1 | 3.6 | nmol product/min/nmol P450 | sigmaaldrich.cnacs.org |
These assays are crucial for screening potential enzyme inhibitors. For example, the inhibitory effects of compounds like meso-hexestrol and ursodeoxycholic acid on AKR1C enzymes have been evaluated by measuring their impact on this compound oxidation. scispace.com
The study of how microorganisms break down pollutants is essential for environmental bioremediation. Isotope-labeled compounds are powerful tools in this research. Specifically, [1-¹³C]acenaphthene has been used as a tracer to investigate the biodegradation of acenaphthene (B1664957). sciepub.com Since this compound is a primary metabolite in this process, the site-specific labeling allows researchers to use ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy to detect and identify the chemical changes that occur during the initial enzymatic oxidation.
In these studies, bacterial cultures are incubated with [1-¹³C]acenaphthene, and the resulting metabolites are extracted and analyzed. sciepub.com The ¹³C-NMR spectra clearly show signals corresponding to labeled products, including this compound, 1-acenaphthenone (B129850), and acenaphthene-1,2-diol, confirming the metabolic pathway. sciepub.com This technique has been vital in understanding the mechanisms of acenaphthene catabolism by various bacterial strains, such as Pseudomonas and mixed cultures derived from creosote-contaminated sites. sciepub.com
Industrial and Chemical Process Research
While large-scale industrial applications of this compound itself are not widely documented, it plays a role in chemical synthesis and process research. It is generally described as a useful chemical for organic synthesis. scispace.com Research has been conducted on its synthesis, a key aspect of chemical process development. One established method involves a two-step process starting from acenaphthene. orgsyn.org First, acenaphthene is treated with red lead in glacial acetic acid to produce acenaphthenol acetate (B1210297). orgsyn.org This intermediate is then hydrolyzed to yield this compound. orgsyn.org
Another synthesis route involves the pyrolysis of acenaphthenol acetate. Furthermore, research into the catalytic oxidation of acenaphthene to produce compounds like acenaphthene quinone and naphthalic anhydride (B1165640) also identifies this compound as a key intermediate product, highlighting its relevance in understanding and optimizing industrial chemical reactions. The precursor, acenaphthene, is used to produce dyes, plastics, and pharmaceuticals, and optimizing its conversion processes, which can involve this compound, is an area of active research. advatechgroup.com
Optimization of Production Processes
The production of this compound is a significant area of research, primarily focusing on enhancing yield and purity through various synthetic and biological methods. One established chemical synthesis route involves the oxidation of acenaphthene. A common procedure utilizes red lead in glacial acetic acid to produce acenaphthenol acetate, which is then hydrolyzed to this compound. orgsyn.org This process can achieve yields of 70–74% after purification. orgsyn.org The initial reaction involves heating acenaphthene and glacial acetic acid, followed by the portion-wise addition of red lead while maintaining a specific temperature range. orgsyn.org The resulting acetate is then extracted and distilled before being hydrolyzed with sodium hydroxide (B78521) in methanol. orgsyn.org
Biotransformation offers an alternative, often more environmentally benign, approach. The microbial metabolism of acenaphthene by various bacterial strains can produce this compound. For instance, a naphthalene-grown Pseudomonas sp. has been shown to transform acenaphthene into this compound and its subsequent oxidation product, 1-acenaphthenone. sciepub.com Similarly, recombinant Pseudomonas aeruginosa PAO1(pRE695), which expresses naphthalene dioxygenase genes, can convert acenaphthene to this compound. asm.orgresearchgate.net In these biotransformations, this compound and 1-acenaphthenone can constitute up to 65% of the recovered products. asm.orgresearchgate.net
Directed evolution of enzymes is a cutting-edge strategy to optimize the biological production of this compound. By creating mutations in enzymes like P450-BM3, researchers have been able to improve both the catalytic activity and the coupling efficiency of the conversion of acenaphthene to this compound. nih.gov Computational modeling aids this process by predicting how specific mutations can optimize the enzyme's binding pocket for acenaphthene, thereby favoring the catalytically active state. nih.gov
The purification of this compound is also a critical step in its production. A common method involves recrystallization from boiling benzene (B151609) after treatment with decolorizing carbon. orgsyn.org For commercial purposes, this compound is available at various purity levels, with some suppliers offering ≥97.0% purity as determined by gas chromatography. vwr.com
Table 1: Comparison of this compound Production Methods
| Method | Reagents/Organism | Key Steps | Reported Yield/Products | Reference |
|---|---|---|---|---|
| Chemical Synthesis | Acenaphthene, Red Lead, Glacial Acetic Acid, NaOH, Methanol | Oxidation to acetate, then hydrolysis | 70-74% | orgsyn.org |
| Biotransformation | Pseudomonas aeruginosa PAO1(pRE695) | Monooxygenation by naphthalene dioxygenase | This compound and 1-acenaphthenone (up to 65% of products) | asm.orgresearchgate.net |
| Biotransformation | Beijerinckia sp. | Metabolism grown on succinic acid | This compound, 1-acenaphthenone, 1,2-acenaphthenediol | sciepub.com |
Catalytic Oxidation in Wastewater Treatment
This compound is a metabolic intermediate in the degradation of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) found in contaminated environments. chemicalbook.com The catalytic oxidation of acenaphthene, and by extension its metabolites like this compound, is a key area of research for wastewater treatment. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis, have shown promise in degrading these recalcitrant organic pollutants. researchgate.net
Photocatalytic degradation often employs semiconductor catalysts like titanium dioxide (TiO₂) under UV or visible light. researchgate.netmdpi.com This process generates highly reactive oxygen species, such as hydroxyl radicals, which can break down complex organic molecules into simpler, less toxic compounds. researchgate.netacs.org Studies have demonstrated the effectiveness of TiO₂-based photocatalysis for the removal of various phenolic compounds, which are structurally related to this compound. researchgate.netmdpi.com
The efficiency of photocatalytic degradation is influenced by several operational parameters, including the initial concentration of the pollutant, the catalyst dosage, and the pH of the solution. researchgate.netresearchgate.net For instance, in the photocatalytic treatment of acenaphthene, optimizing these parameters is crucial for maximizing the removal efficiency. researchgate.net
Recent innovations in this field include the development of novel photocatalytic materials and reactor designs. For example, coupling adsorption with photocatalytic oxidation by using materials like TiO₂-coated activated carbon fibers (ACF) can enhance the degradation efficiency. mdpi.com The ACF adsorbs the pollutant, concentrating it near the photocatalytic surface, which can lead to more effective degradation. mdpi.com Another approach is the use of slurry photocatalytic membrane reactors (PMRs), which combine photocatalysis with membrane filtration to achieve efficient degradation of pollutants like acenaphthene. researchgate.net
Fungal enzymes, such as those from white-rot fungi, also play a role in the oxidation of PAHs. conicet.gov.arnih.gov These fungi produce extracellular enzymes like lignin (B12514952) peroxidases that can oxidize acenaphthene, producing metabolites including 1-acenaphthenone and this compound. conicet.gov.ar This highlights the potential of bioremediation strategies, which can be used in conjunction with or as an alternative to chemical oxidation methods for wastewater treatment.
Table 2: Factors Affecting Photocatalytic Degradation of Acenaphthene and Related Compounds
| Parameter | Effect on Degradation | Example/Observation | Reference |
|---|---|---|---|
| Catalyst Type | Influences reaction rate and efficiency | TiO₂ is a widely studied and effective photocatalyst. | researchgate.net |
| Pollutant Concentration | Affects degradation kinetics | Higher concentrations may require longer treatment times. | researchgate.net |
| Catalyst Dosage | Optimal amount needed for maximum efficiency | An excess or shortage of catalyst can reduce the degradation rate. | researchgate.net |
| pH | Can alter the surface charge of the catalyst and the speciation of the pollutant | Optimal pH varies depending on the specific compound and catalyst. | researchgate.netresearchgate.net |
Computational and Theoretical Studies
Molecular Docking Simulations with Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively applied to study the interactions between this compound and various enzymes, providing insights into metabolic pathways and enzyme inhibition mechanisms.
One area of focus is the interaction of this compound with human aldo-keto reductases (AKRs), a superfamily of enzymes involved in the metabolism of a wide range of substrates. Docking simulations have been used to understand how this compound and its enantiomers bind to the active sites of AKR1C enzymes. rsc.orgrsc.org For example, studies on the inhibition of AKR1C enzymes by ruthenium complexes used this compound as a substrate in their assays. Docking simulations helped to visualize how the inhibitor molecules bind to the enzyme, competing with the substrate. rsc.org These simulations can reveal a mixed-type inhibition, involving both fast reversible and slow irreversible steps. rsc.org
Molecular docking has also been employed to investigate the metabolism of acenaphthene by cytochrome P450 (P450) enzymes. acs.org These studies suggest different binding orientations for acenaphthene, acenaphthylene (B141429), and their metabolites, including this compound, within the active sites of P450 2A6 and 2A13. acs.org This information is valuable for understanding the biological and toxicological significance of these environmental pollutants. acs.org
Furthermore, in the field of enzyme engineering, docking simulations are used to guide the design of more efficient biocatalysts. For instance, when engineering P450-BM3 for the degradation of acenaphthene, computational modeling indicated that certain mutations could cooperatively optimize the shape of the binding pocket for the substrate, leading to improved catalytic activity in producing this compound. nih.gov Similarly, docking studies of a novel aromatic ring-hydroxylating oxygenase, NarA2B2, from a thermophilic bacterium helped to identify key catalytic amino acids and understand how mutations could alter the enzyme's activity towards acenaphthene. asm.org
Table 3: Enzymes Studied with this compound via Molecular Docking
| Enzyme Family | Specific Enzyme(s) | Focus of Study | Key Findings from Docking | Reference |
|---|---|---|---|---|
| Aldo-Keto Reductases (AKRs) | AKR1C1, AKR1C3 | Inhibition by ruthenium complexes | Visualization of inhibitor binding in competition with this compound. | rsc.orgrsc.org |
| Cytochrome P450s (P450s) | P450 2A6, P450 2A13 | Metabolism of acenaphthene and acenaphthylene | Different binding orientations of this compound in the active sites. | acs.org |
| Cytochrome P450s (P450s) | P450-BM3 variants | Directed evolution for improved catalysis | Mutations optimize binding pocket shape for acenaphthene. | nih.gov |
Modeling of Supramolecular Interactions
The study of supramolecular interactions involving this compound, particularly with host molecules like cyclodextrins, is an emerging area of research with potential applications in chromatography and separation sciences. These non-covalent interactions can lead to the formation of host-guest complexes with unique properties.
Research has focused on the supramolecular complex formation between a racemic mixture of this compound and β-cyclodextrin in aqueous acetonitrile (B52724) solutions. mdpi.comresearchgate.netnih.gov Experimental and theoretical studies have shown that the retention behavior of this compound in chromatographic systems can be significantly altered by the presence of β-cyclodextrin, especially at subambient temperatures. researchgate.netnih.govcolab.ws
Under certain planar chromatographic conditions, an unusually high retention of this compound is observed at low temperatures when β-cyclodextrin is added to the mobile phase. researchgate.netnih.gov This phenomenon is attributed to several factors, including changes in the solubility of the host-guest complex, the kinetics of its precipitation, and the differences in analysis time between planar and column chromatography. researchgate.netnih.gov The formation and precipitation of these supramolecular complexes have been supported by techniques such as UV-Vis spectrophotometry and optical microscopy. researchgate.net
These findings have led to the proposal of an enhanced model of chromatographic retention that is driven by host-guest interactions. researchgate.netnih.gov This model considers the potential for the supramolecular complex to precipitate, which can have a significant impact on the observed retention. mdpi.com The understanding of these interactions is crucial for developing selective separation methods, not only for this compound enantiomers but also for other low-molecular-weight compounds. colab.wsresearchgate.netresearchgate.net
The study of these supramolecular systems has practical implications. For instance, the selective precipitation of host-guest complexes could be utilized for high-throughput separations in microchromatographic or microfluidic devices, as well as in fractionation and extraction protocols. researchgate.net Furthermore, these interactions could be harnessed for highly selective water purification technologies. mdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acenaphthene |
| Acenaphthenol acetate |
| 1-Acenaphthenone |
| Acenaphthylene |
| Glacial acetic acid |
| Red lead |
| Sodium hydroxide |
| Methanol |
| Benzene |
| Naphthalene |
| Succinic acid |
| 1,2-Acenaphthenediol |
| Titanium dioxide |
| Activated carbon fiber |
| Ruthenium |
| β-Cyclodextrin |
Q & A
Basic Question: What are the established methods for synthesizing and characterizing 1-acenaphthenol in laboratory settings?
Methodological Answer:
this compound (C₁₂H₁₀O) is synthesized via microbial oxidation of acenaphthene using strains like Beijerinckia sp., which produce metabolites such as this compound, 1-acenaphthenone, and acenaphthenequinone . Characterization involves:
- Physical properties : Melting point (145–148°C), density (1.290 g/cm³), and molecular weight (170.21 g/mol) .
- Spectroscopic analysis : Use of NMR and GC-MS to confirm hydroxylation and structural integrity of intermediates .
- Chromatographic validation : RP-HPLC or TLC to verify purity and monitor reaction progress .
Basic Question: How can researchers ensure reproducibility in experimental protocols involving this compound?
Methodological Answer:
- Standardized assays : Use this compound as a substrate in enzymatic assays (e.g., AKR1C enzymes) with defined buffer conditions (100 mM potassium phosphate, pH 7.0, 0.02% BSA, 2.3 mM NAD⁺) .
- Material sourcing : Procure ACS-grade reagents and validate purity via chromatographic retention factors (e.g., RF > 0.5 in RP-TLC) .
- Data documentation : Report raw data (e.g., dihydrodiol dehydrogenase activity tables) with error margins (± S.D.) and include trial experiments to confirm method robustness .
Advanced Question: What experimental designs are optimal for resolving contradictions in this compound’s chromatographic retention behavior?
Methodological Answer:
Contradictions between planar (TLC) and column (HPLC) chromatography arise from differences in stationary phase interactions and temperature effects:
- Variable testing : Compare retention factors (RF) in C-18 vs. C-30 columns at subambient temperatures (0–30°C) to assess adsorption kinetics .
- Mobile phase optimization : Use acetonitrile-water (35:65 v/v) with β-cyclodextrin (10 mM) to enhance enantiomeric separation (Rs = 1.62) .
- Validation : Cross-check results with circular dichroism to confirm elution order of (-)- and (+)-enantiomers .
Advanced Question: How can researchers validate this compound’s role as a substrate in kinetic studies of aldo-keto reductases (AKRs)?
Methodological Answer:
- Enzyme specificity : Standardize AKR1C1–3 activity using 200 µM this compound, 4% acetonitrile co-solvent, and NAD⁺ cofactor .
- Kinetic parameters : Calculate and via Michaelis-Menten plots, ensuring cytosolic extracts are free of interfering metabolites (e.g., dicumarol) .
- Control experiments : Compare activity in transfected vs. wild-type cells (e.g., 2008/C13* ovarian carcinoma cells) to confirm enzyme contribution .
Advanced Question: What mechanisms explain this compound’s biodegradation pathways in environmental systems?
Methodological Answer:
- Metabolic intermediates : Track hydroxylation to 1-acenaphthenequinone, followed by cleavage to naphthalene-1,8-dicarboxylic acid and salicylic acid via GC-MS .
- Enzyme profiling : Confirm pathway validity by detecting this compound dehydrogenase and catechol 1,2-dioxygenase in Acinetobacter sp. cell-free extracts .
- Tracer studies : Use -labeled this compound to map carbon flux into the TCA cycle .
Advanced Question: How should researchers address conflicting data in studies of this compound’s temperature-dependent retention?
Methodological Answer:
- Hypothesis testing : Evaluate if adsorption artifacts (e.g., peak broadening at 0°C) stem from stationary phase interactions or β-cyclodextrin complexation .
- Controlled replicates : Repeat experiments with standardized columns (15 cm C-18) and HPTLC plates to isolate temperature effects .
- Statistical analysis : Apply ANOVA to compare retention variances across temperatures and mobile phase compositions .
Advanced Question: What strategies improve the enantiomeric resolution of this compound in chiral separations?
Methodological Answer:
- Additive screening : Test native β-CD vs. hydroxypropyl derivatives in acetonitrile-water mobile phases to optimize enantioselectivity .
- Temperature modulation : Conduct separations at 0–30°C; lower temperatures enhance β-CD-analyte binding but may reduce column efficiency .
- Column comparison : Benchmark against chiral Pirkle-type columns under normal-phase HPLC to validate resolution efficiency .
Advanced Question: How can computational modeling complement experimental studies of this compound’s reactivity?
Methodological Answer:
- Quantum mechanics (QM) : Calculate electron density maps to predict hydroxylation sites during microbial oxidation .
- Molecular docking : Simulate this compound binding to AKR1C2 active sites to rationalize substrate specificity .
- Kinetic simulations : Model Van’t Hoff plots (ln k vs. 1/T) to reconcile discrepancies in chromatographic retention data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
